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molecular formula C13H19NO B8725081 3-[(3-Methylpiperidin-1-yl)methyl]phenol CAS No. 90287-68-6

3-[(3-Methylpiperidin-1-yl)methyl]phenol

Cat. No. B8725081
M. Wt: 205.30 g/mol
InChI Key: QVDQDDRCNWEBIU-UHFFFAOYSA-N
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Patent
US04727081

Procedure details

24.4 g (0.2 mol) of 3-hydroxybenzaldehyde are mixed with 40 ml (about 0.4 mol) of 3-methylpiperidine and 20 ml (about 0.52 mol) of 100% formic acid with cooling and then stirred for 2 hours at 120° C. When the reaction mixture has cooled to room temperature, it is poured into water and rendered alkaline with ammonia, and the precipitated solid is filtered off and recrystallised from ethanol.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[CH3:10][CH:11]1[CH2:16][CH2:15][CH2:14][NH:13][CH2:12]1.C(O)=O.N>O>[CH3:10][CH:11]1[CH2:16][CH2:15][CH2:14][N:13]([CH2:5][C:4]2[CH:3]=[C:2]([OH:1])[CH:9]=[CH:8][CH:7]=2)[CH2:12]1

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
40 mL
Type
reactant
Smiles
CC1CNCCC1
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
When the reaction mixture has cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1CN(CCC1)CC=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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